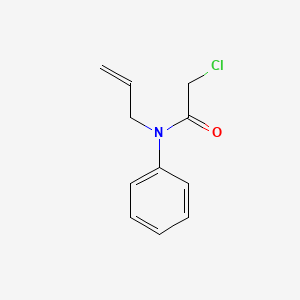

N-allyl-2-chloro-N-phenylacetamide

Descripción general

Descripción

N-allyl-2-chloro-N-phenylacetamide: is an organic compound with the molecular formula C11H12ClNO It is a derivative of acetamide, featuring an allyl group, a phenyl group, and a chlorine atom attached to the acetamide structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-allyl-2-chloro-N-phenylacetamide typically begins with aniline, allyl chloride, and chloroacetyl chloride.

Reaction Steps:

Industrial Production Methods:

- The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: N-allyl-2-chloro-N-phenylacetamide can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.

Common Reagents and Conditions:

Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed

Major Products Formed:

- The major products depend on the type of reaction. For example, nucleophilic substitution can yield different amides, while oxidation can produce corresponding acids or ketones .

Aplicaciones Científicas De Investigación

Organic Synthesis

N-allyl-2-chloro-N-phenylacetamide serves primarily as an intermediate in organic synthesis. Its functional groups allow it to participate in a variety of chemical reactions, making it a versatile building block for more complex molecules. Key applications include:

- Nucleophilic Substitutions : The presence of the chloro group facilitates nucleophilic substitution reactions, enabling the formation of phosphoramidates and other derivatives.

- Allylic Reactions : The allyl group allows for further transformations, including allylic substitutions and potential polymerizations, which can be utilized in developing novel materials or coatings.

Table 1: Comparison of Similar Compounds

| Compound | Key Features | Unique Aspects |

|---|---|---|

| This compound | Chloro and allylic groups | Versatile reactivity in organic synthesis |

| N-Phenylacetamide | No halogen or allylic substituents | Common precursor for pharmaceuticals |

| 2-Chloro-N-phenylacetamide | Contains chloro group | Useful intermediate for nucleophilic reactions |

| N-Benzylacetamide | Benzyl substituent | Different biological profile |

This table highlights the structural differences among compounds related to this compound, emphasizing its unique reactivity due to the combination of chloro and allylic groups.

While specific biological data on this compound is limited, compounds with similar structures often exhibit notable pharmacological properties. For instance:

- Antimicrobial Activity : Research indicates that derivatives of chloroacetamides can demonstrate significant antimicrobial activity against various pathogens, including Gram-positive bacteria and yeasts. The structure of this compound may position it as a candidate for further investigation in this area .

Case Study: Antimicrobial Potential

In a study focusing on N-substituted chloroacetamides, several compounds were tested for their antimicrobial efficacy. The findings suggested that structural modifications significantly influenced biological activity. Compounds bearing halogenated phenyl rings exhibited enhanced lipophilicity, allowing them to penetrate cell membranes effectively . This suggests that this compound could be explored for similar applications.

Pharmaceutical Applications

The potential pharmaceutical applications of this compound are promising due to its structural characteristics:

Mecanismo De Acción

Molecular Targets and Pathways:

- The exact mechanism of action of N-allyl-2-chloro-N-phenylacetamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The presence of the allyl and phenyl groups can influence its binding affinity and specificity .

Comparación Con Compuestos Similares

- N-allyl-N-phenylacetamide

- N,N-dicyclohexyl-2-phenylacetamide

- N,N-diallyl-2-phenylacetamide

- N,N-diisobutyl-2-phenylacetamide

Uniqueness:

- N-allyl-2-chloro-N-phenylacetamide is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where selective reactivity is desired .

Actividad Biológica

N-allyl-2-chloro-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and antifungal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈ClN₁O and features an allyl group, a chloro substituent, and a phenyl ring. The presence of these functional groups contributes to its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Key Findings:

- Gram-positive Bacteria : The compound shows strong effectiveness against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) reported in the range of 16 to 64 µg/mL .

- Gram-negative Bacteria : Its efficacy against Gram-negative bacteria like Escherichia coli is comparatively lower, with MIC values around 128 µg/mL .

- Fungi : The compound also demonstrates antifungal properties, particularly against fluconazole-resistant strains of Candida albicans and Candida parapsilosis, with MICs ranging from 128 to 256 µg/mL .

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, studies suggest that it may interfere with cellular processes by targeting specific enzymes or receptors involved in microbial growth and biofilm formation.

Proposed Mechanisms:

- Inhibition of Biofilm Formation : The compound has been shown to inhibit biofilm formation significantly, with up to 92% reduction in biofilm biomass observed in laboratory studies .

- Interaction with Cellular Components : It does not appear to bind directly to ergosterol or damage the fungal cell wall, indicating alternative pathways for its antifungal activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research utilizing quantitative structure-activity relationship (QSAR) models has indicated that variations in the substituents on the phenyl ring can enhance or diminish antimicrobial potency.

Notable SAR Insights:

- Compounds with halogenated phenyl rings (e.g., para-chlorophenyl) demonstrated increased lipophilicity and better penetration through cell membranes, correlating with enhanced antibacterial activity .

- The presence of the allyl group appears to enhance the overall biological efficacy by promoting favorable interactions with microbial targets.

Case Studies

Several case studies have explored the potential applications of this compound in combating resistant microbial strains:

- Study on Antifungal Resistance : A study evaluated the compound's effectiveness against fluconazole-resistant C. albicans, demonstrating significant antifungal activity through MIC and minimum fungicidal concentration (MFC) assessments .

- Antimicrobial Screening : In a broader antimicrobial screening involving various chloroacetamides, N-allyl derivatives were among the most active against both bacterial and fungal strains .

Data Table: Antimicrobial Activity Summary

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 16 - 64 | Strong |

| Methicillin-resistant S. aureus | 16 - 64 | Strong |

| Escherichia coli | 128 | Moderate |

| Candida albicans | 128 - 256 | Significant |

| Candida parapsilosis | 128 - 256 | Significant |

Propiedades

IUPAC Name |

2-chloro-N-phenyl-N-prop-2-enylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-2-8-13(11(14)9-12)10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAYWAKBIPTVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C1=CC=CC=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560011 | |

| Record name | 2-Chloro-N-phenyl-N-(prop-2-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60901-60-2 | |

| Record name | 2-Chloro-N-phenyl-N-(prop-2-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.